4-(2-Methyl-benzylsulfanyl)-benzaldehyde
Description
Properties
Molecular Formula |
C15H14OS |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C15H14OS/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 |
InChI Key |
HNRQETSUMRHHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
4-(Methylsulfonyl)benzaldehyde
- Substituent : Methylsulfonyl (-SO₂CH₃) group at the para position.
- Key Features :
- The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the thioether in the target compound.
- Crystal structure analysis reveals intermolecular C–H···O hydrogen bonds, forming a 3D network .
- Torsion angle (C1–S–C2–C3): 75.07°, indicating moderate steric strain .
- Applications : Precursor for antibiotics like chloramphenicol and thiamphenicol .
4-(Bromomethyl)benzaldehyde
- Substituent : Bromomethyl (-CH₂Br) group at the para position.
- Key Features :
- Applications : Versatile alkylating agent in organic synthesis.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- Substituent : Benzimidazole-thioether group.
- Synthesized via nucleophilic substitution between 4-mercaptobenzaldehyde and 2-chlorobenzimidazole .
[4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde]
- Substituent : Oxazepine-dione fused ring.
- Key Features :
- Applications: Potential use in medicinal chemistry due to heterocyclic diversity .
Structural and Reactivity Comparison
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methyl-benzylsulfanyl)-benzaldehyde, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a nucleophilic substitution or thiol-ene reaction. For example, reacting 4-mercaptobenzaldehyde with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Catalyst selection (e.g., phase-transfer catalysts) and stoichiometric ratios (1:1.2 aldehyde to alkylating agent) significantly impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and aromatic/thioether linkages.
- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-S (~600–700 cm⁻¹).
- X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths and angles, critical for confirming the sulfanyl-benzyl spatial arrangement. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., CH-π stacking) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₅H₁₄OS: 242.27 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylbenzyl group influence the reactivity of this compound in cross-coupling reactions?
The 2-methyl substituent introduces steric hindrance, reducing nucleophilic attack at the sulfur atom. Electronically, the methyl group slightly donates electrons via hyperconjugation, stabilizing the thioether moiety. This affects Suzuki-Miyaura couplings—use of Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C yields biaryl products but may require extended reaction times (24–48 hours) compared to unsubstituted analogs .
Q. What experimental strategies resolve contradictions between computational predictions and observed crystallographic data for this compound?
Discrepancies in bond angles or torsional strains (e.g., between DFT-optimized geometries and X-ray structures) require:
- Multivariate refinement : SHELXL’s restraints/constraints to align computed and experimental data .
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., hydrogen bonds, π-π contacts) that DFT may underestimate .
- Dynamic crystallography : Variable-temperature XRD to assess thermal motion effects .
Q. How can the aldehyde group in this compound be selectively functionalized without disrupting the sulfanyl moiety?
- Protection : Use ethylene glycol to form a cyclic acetal under acidic conditions (HCl, reflux), leaving the thioether intact.
- Reduction : NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group (-CH₂OH) in ethanol at 0°C .
- Oxidation : Controlled MnO₂ oxidation in dichloromethane converts the aldehyde to a carboxylic acid, though over-oxidation of the thioether to sulfone must be monitored .
Q. What role does this compound play in designing bioactive molecules, and what preclinical evidence supports its utility?
The compound serves as a precursor for antimicrobial and anticancer agents. For example:
- Thiazolidinone derivatives : Condensation with thiosemicarbazide yields compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Schiff bases : Complexation with transition metals (e.g., Cu²⁺) enhances DNA intercalation activity, as shown in gel electrophoresis assays . Toxicity profiles (e.g., IC₅₀ > 50 µM in HEK293 cells) suggest selectivity .
Methodological Considerations
Q. How should researchers address solubility challenges during crystallization for structural analysis?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane or acetone/water) to modulate polarity.
- Seeding : Introduce microcrystals from vapor diffusion methods.
- Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours promotes ordered crystal growth .
Q. What analytical workflows validate purity when spectroscopic data suggest isomeric byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
